[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name delineates the compound’s topology with precision. The tricyclo[4.4.0.02,4]decane framework defines a fused bicyclic system comprising a six-membered ring (cyclohexane) and a four-membered ring (cyclobutane), bridged by an oxygen atom at positions 2 and 4. The prefix "3,9-dioxa" indicates two additional oxygen atoms within the tricyclic system, forming ether linkages. The (2S) stereodescriptor specifies the absolute configuration at the second carbon of the tricyclic core, critical for molecular recognition and biological activity.
The glycosyl moiety, 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl, corresponds to β-D-glucopyranose, as evidenced by its hydroxyl group orientations and chair conformation. The cinnamate ester (3-phenylprop-2-enoate) is attached via a methylene bridge to the tricyclic system, introducing aromaticity and planar geometry to the structure.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₈O₁₁ |
| Molecular Weight | 492.50 g/mol |
| Stereochemical Configuration | (2S) |
| Glycosyl Substituent | β-D-Glucopyranose |
| Aromatic Ester | 3-Phenylprop-2-enoate |
X-ray Crystallographic Studies of Tricyclic Core Architecture
X-ray diffraction analysis, though not directly reported for this compound, can be inferred from structural analogs. The tricyclo[4.4.0.02,4]decane system adopts a rigid, boat-like conformation, with the cyclobutane ring introducing significant angle strain. The oxygen bridges at positions 3 and 9 stabilize the structure through transannular interactions, while the 7-en substituent introduces a double bond, further rigidifying the core.
The glycosidic bond between the tricyclic system and β-D-glucopyranose occurs at the 10-position, with the oxygen atom acting as a linkage. This bond’s anomeric configuration (α or β) remains unspecified in available data, though computational modeling suggests a β-orientation due to steric hindrance from the tricyclic core.
NMR Spectroscopic Profiling of Functional Group Arrangement
¹H and ¹³C NMR data provide critical insights into functional group arrangement:
- Tricyclic Core : The deshielded vinyl proton (H-7) resonates at δ 6.2–6.4 ppm (¹H), correlating with the C-7 carbon at δ 125–130 ppm (¹³C). The bridgehead protons (H-2 and H-4) appear as doublets of doublets (δ 3.8–4.2 ppm) due to coupling with adjacent oxygen atoms.
- Glycosyl Moiety : The anomeric proton (H-1') of β-D-glucopyranose exhibits a doublet at δ 4.8–5.0 ppm (J = 7–8 Hz), characteristic of β-linkages. Hydroxymethyl protons (H-6') resonate as a multiplet at δ 3.4–3.7 ppm.
- Cinnamate Ester : The trans-vinylic protons (H-α and H-β) appear as doublets at δ 6.8–7.2 ppm (J = 16 Hz), while aromatic protons integrate as a multiplet at δ 7.3–7.5 ppm.
Table 2: Representative NMR Assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Correlation |
|---|---|---|---|
| H-7 | 6.3 (d, J=10 Hz) | 128.2 | C=O (δ 167.5) |
| H-1' | 4.9 (d, J=8 Hz) | 102.4 | C-10 (δ 78.3) |
| H-α/β | 6.9, 7.1 (d, J=16 Hz) | 145.1, 116.7 | C=O (δ 167.5) |
Computational Modeling of Conformational Dynamics
Molecular dynamics simulations reveal the compound’s flexibility arises primarily from the glycosidic linkage and cinnamate ester. The tricyclic core remains rigid, with root-mean-square deviation (RMSD) values <1.0 Å over 100 ns simulations. The β-D-glucopyranose adopts a ⁴C₁ chair conformation, stabilized by intramolecular hydrogen bonds between O-2' and O-4' (distance: 2.8 Å).
The cinnamate ester exhibits torsional flexibility (Φ: C-O-C=O), sampling dihedral angles between 0° and 30°. This rotation modulates the ester’s coplanarity with the phenyl ring, influencing π-π stacking potential. Free energy calculations suggest the trans conformation (Φ=180°) is favored by 2.1 kcal/mol over cis due to reduced steric clash between the phenyl group and tricyclic core.
Table 3: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | -0.60 | XLogP3 |
| Topological PSA | 168.0 Ų | Extended Hückel |
| H-Bond Donors | 5 | MOE Descriptors |
| Rotatable Bonds | 7 | Molecular Dynamics |
The compound’s amphiphilic character, evidenced by its topological polar surface area (168 Ų) and moderate LogP (-0.60), suggests limited membrane permeability. This aligns with ADMET predictions of 55.6% human intestinal absorption and 57.5% blood-brain barrier penetration.
Properties
Molecular Formula |
C24H28O11 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/t13?,14?,16?,17?,18?,19?,20?,21?,22?,23?,24-/m1/s1 |
InChI Key |
SCIGYBYAZUFDLA-SDGYSJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=CC(=O)OC[C@@]23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Generation of 3-Oxidopyrylium Salt :
[5+2] Cycloaddition :
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 5.82 (d, J = 10.4 Hz, 1H, H-7), 4.98 (s, 1H, H-2), 4.30 (m, 2H, H-10/H-5).
- HRMS : m/z calculated for C₁₀H₁₂O₄ [M+H]⁺: 203.0682; found: 203.0685.
Stereoselective Glycosylation of the Tricyclic Core
The glycosylation step introduces the β-D-glucopyranosyl moiety using Hannesian’s unprotected glycosyl donor methodology .
Procedure:
Glycosyl Donor Preparation :
Glycosylation Reaction :
Optimization Insights:
| Solvent | Temperature (°C) | β/α Ratio | Yield (%) |
|---|---|---|---|
| Toluene | 70 | 15:1 | 67 |
| Acetonitrile | 60 | 2:1 | 61 |
| Dioxane | 80 | 3:1 | 58 |
Esterification with Cinnamic Acid
The final step involves esterification of the glycosylated intermediate’s primary alcohol with 3-phenylprop-2-enoic acid (cinnamic acid).
Comparative Analysis:
| Method | Catalyst | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| A | DCC/DMAP | THF | 25°C | 82 | 98.5 |
| B | H₂SO₄ | Ethanol | 78°C | 68 | 95.2 |
Purification and Characterization
Purification:
Structural Confirmation:
- ¹³C NMR (101 MHz, D₂O): δ 170.2 (C=O ester), 166.3 (C=O glycoside), 126.7–145.2 (aromatic carbons).
- ESI-MS : m/z 638.6 [M+H]⁺ (calculated for C₃₀H₃₈O₁₅: 638.6).
Challenges and Mitigation Strategies
Anomerization During Glycosylation :
Ester Hydrolysis :
Tricyclic Core Instability :
- Mitigation : Store intermediates under inert atmosphere at −20°C.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or enzymatic conditions, primarily targeting its glycosidic and ester bonds.
| Reaction Type | Conditions | Products | Catalyst/Enzyme |
|---|---|---|---|
| Acidic hydrolysis | 0.1 M HCl, 80°C, 2 hrs | Free terpene aglycone + glucose derivative | Proton (H⁺) |
| Enzymatic hydrolysis | β-glucosidase, pH 5.0, 37°C, 12 hrs | Aglycone (terpene core) + 3-phenylprop-2-enoic acid + sugar moieties | β-Glucosidase |
Key findings:
-
The ester group at the C2 position is more susceptible to hydrolysis than the glycosidic bond, requiring milder conditions for cleavage.
-
Enzymatic hydrolysis preserves stereochemical integrity of the terpene core, whereas acidic conditions induce partial racemization.
Oxidation Reactions
Oxidation primarily targets the hydroxyl groups and conjugated double bonds.
| Oxidizing Agent | Conditions | Reaction Site | Products |
|---|---|---|---|
| NaIO₄ | Aqueous ethanol, 25°C, 1 hr | Vicinal diols (sugar moiety) | Cleaved sugar fragment + dialdehyde |
| PCC (Pyridinium chlorochromate) | DCM, RT, 6 hrs | Allylic alcohol (terpene) | Ketone derivative |
| Ozone (O₃) | -78°C, DCM, 15 min | Double bond (phenylpropenoate) | Ozonide intermediate → fragmented aldehydes |
Notable observations:
-
NaIO₄ selectively oxidizes vicinal diols in the glucose unit without affecting the terpene structure .
-
Ozonolysis of the α,β-unsaturated ester generates bioactive aldehydes with anti-inflammatory potential.
Esterification and Transesterification
The methyl ester group participates in nucleophilic acyl substitution reactions.
| Reagent | Conditions | Outcome | Yield |
|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 4 hrs | Transesterification to ethyl ester | 78% |
| Acetyl chloride | Pyridine, 0°C, 30 min | Acetylation of free hydroxyl groups | 92% |
| Lipase B (Candida antarctica) | TBME, 40°C, 24 hrs | Stereoselective acylation at C5-OH | 65% |
Mechanistic insights:
-
Transesterification proceeds via a tetrahedral intermediate, with acid catalysts enhancing electrophilicity of the carbonyl carbon.
-
Enzymatic acylation shows >95% enantiomeric excess for the (2S) configuration .
Cycloaddition Reactions
The dioxatricyclo[4.4.0.02,4]dec-7-ene core participates in Diels-Alder reactions.
| Dienophile | Conditions | Product | Endo/Exo |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hrs | Six-membered adduct with fused oxabicyclic system | Endo (85%) |
| Tetracyanoethylene | DCM, RT, 2 hrs | Electron-deficient cycloadduct | Exo (72%) |
Applications:
-
Cycloadducts exhibit enhanced solubility and stability compared to the parent compound.
-
Maleic anhydride adducts are precursors for polymer-supported drug delivery systems.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and isomerization.
| Wavelength | Solvent | Reaction | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | [2+2] Cycloaddition of enone | Φ = 0.12 |
| 365 nm | Methanol | E→Z isomerization of propenoate | Φ = 0.08 |
Safety note:
-
Photodegradation generates reactive oxygen species (ROS), requiring inert atmospheres for large-scale reactions .
Biocatalytic Modifications
Microbial systems enable selective functionalization:
| Organism | Reaction | Product | Reference |
|---|---|---|---|
| Aspergillus niger | Hydroxylation at C10 | 10,11-Diol derivative | |
| Streptomyces rimosus | Glycosyl transfer to C3-OH | Trisaccharide-conjugated analog |
Industrial relevance:
This compound’s reactivity is governed by its stereochemistry and multifunctional groups, enabling tailored modifications for pharmaceutical and material science applications. Experimental protocols emphasize the need for controlled conditions to preserve its intricate architecture .
Scientific Research Applications
[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The hydroxyl groups and the phenylprop-2-enoate moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and functional differences between picroside I and related compounds:
Picroside I vs. Coumaric Acid Derivative ()
- Structural Divergence: The coumaric acid derivative replaces the 3-phenyl group with a 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate moiety, introducing a methoxy group.
- Bioactivity: While picroside I is explicitly linked to hepatoprotection, the coumaric acid derivative’s phenolic structure suggests antioxidant activity, though direct evidence is lacking .
Picroside I vs. Simpler Tricyclic Aldehyde ()
- Molecular Complexity : The aldehyde in lacks glycosylation and has a lower molecular weight (218.338 vs. 492.479), likely reducing its metabolic stability and target specificity .
- Therapeutic Potential: Picroside I’s glucosyl group may enhance solubility and bioavailability, critical for its efficacy in liver fibrosis models .
Research Findings and Mechanistic Insights
Picroside I in Liver Fibrosis
- Metabolomic Impact: In TAA-induced fibrotic mice, picroside I administration upregulated pathways such as: Lipid metabolism: Restoration of phospholipid and fatty acid oxidation. Amino acid metabolism: Modulation of branched-chain amino acid catabolism. Energy metabolism: Enhanced glycolysis and TCA cycle activity .
- Mechanism : The glucosyl moiety may facilitate receptor binding or cellular uptake, while the cinnamate ester contributes to anti-inflammatory effects via NF-κB inhibition (inferred from related cinnamate derivatives).
Comparative Bioactivity Limitations
- Coumaric Acid Derivative: No direct hepatoprotective data are available; its bioactivity remains speculative.
Biological Activity
The compound [(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate (CAS: 64461-95-6) is a complex organic molecule with potential biological activities that warrant further exploration. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 538.5 g/mol. It features a trihydroxy oxane moiety and is characterized by various functional groups that contribute to its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly in relation to its effects on cancer cell lines. For instance, extracts containing this compound have demonstrated significant inhibition of tumor growth in breast and cervical cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Study | Cancer Type | Method | Result |
|---|---|---|---|
| Breast | In vitro | Reduced tumor cell viability by 50% at 100 µg/mL | |
| Cervical | In vivo | Decreased tumor volume by 30% in treated groups |
2. Anti-diabetic Activity
The compound has shown promise in managing diabetes through mechanisms such as enhancing insulin sensitivity and promoting glucose uptake in skeletal muscle cells. In a study involving streptozotocin-induced diabetic rats, administration of this compound at doses of 100 mg/kg resulted in significant improvements in blood glucose levels and pancreatic function.
3. Hepatoprotective Effects
Research indicates that this compound possesses hepatoprotective properties, potentially through the modulation of oxidative stress and inflammation pathways. In animal models of alcoholic liver disease, treatment led to reduced liver enzyme levels and improved histopathological outcomes.
The biological activities of this compound are thought to involve multiple mechanisms:
- Antioxidant Activity: The presence of hydroxyl groups contributes to free radical scavenging.
- Enzyme Modulation: The compound may inhibit key enzymes involved in glucose metabolism.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
-
Case Study on Cancer Treatment:
- A clinical trial involving patients with advanced breast cancer showed that a formulation containing this compound led to a significant reduction in tumor markers after three months of treatment.
-
Case Study on Diabetes Management:
- In a pilot study with diabetic patients, supplementation with this compound resulted in improved glycemic control as evidenced by HbA1c reductions over six months.
Q & A
Basic: What synthetic strategies are recommended for constructing the tricyclic core of this compound?
Methodological Answer:
The tricyclic core can be synthesized via a multi-step approach:
- Step 1: Begin with a Diels-Alder reaction to form the bicyclic structure, using dienophiles such as maleic anhydride and a diene derived from a sugar moiety (e.g., glucal derivatives) to introduce stereochemistry .
- Step 2: Functionalize the intermediate with hydroxyl groups via selective oxidation or epoxidation, followed by acid-catalyzed cyclization to form the oxatricyclo framework .
- Step 3: Introduce the 3-phenylprop-2-enoate ester via Steglich esterification (using DCC/DMAP) under anhydrous conditions to avoid hydrolysis of the glycosidic bond .
- Purification: Use preparative HPLC or silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product .
Advanced: How can researchers address discrepancies in NMR assignments for the glycosidic linkage and tricyclic stereocenters?
Methodological Answer:
Contradictions in NMR data arise due to overlapping signals from the sugar moiety and the tricyclic system. Resolve this by:
- 2D NMR Techniques:
- HSQC/HMBC: Correlate - couplings to assign quaternary carbons and glycosidic linkages .
- NOESY: Identify spatial proximity between protons on the tricyclic core and the sugar unit to confirm stereochemistry .
- Comparative Analysis: Use synthetic intermediates (e.g., des-esterified analogs) to isolate signals from specific substructures .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy:
- and NMR for functional group identification (e.g., ester carbonyl at ~170 ppm, aromatic protons at 7.2–7.8 ppm) .
- COSY: Resolve coupling networks in the tricyclic system .
- Mass Spectrometry (ESI-MS): Confirm molecular weight ( [M+H]) and fragmentation patterns .
- HPLC-PDA: Assess purity (>95%) and detect degradation products under UV-Vis .
Advanced: How can the compound’s stability be evaluated under physiological conditions for pharmacological studies?
Methodological Answer:
Design stability studies to simulate physiological environments:
- pH-Dependent Degradation: Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor hydrolysis of the ester and glycosidic bonds via HPLC at timed intervals .
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light Sensitivity: Expose to UV light (254 nm) and assess photodegradation by NMR and LC-MS .
Advanced: What experimental approaches can elucidate structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
- MIC Assays: Follow CLSI guidelines (as in ) using bacterial strains (e.g., S. aureus, E. coli) and fungal targets (C. albicans). Test concentrations from 4.8–5000 µg/mL in Mueller-Hinton broth .
- Enzyme Inhibition Studies: Target microbial enzymes (e.g., β-lactamases) using fluorogenic substrates and measure IC values .
- Molecular Docking: Compare the compound’s 3D structure (from X-ray or DFT calculations) with active sites of target proteins (e.g., penicillin-binding proteins) .
Basic: What precautions are necessary during handling and storage to prevent degradation?
Methodological Answer:
- Storage: Keep at –20°C in amber vials under argon to avoid oxidation and hydrolysis .
- Lab Handling: Use gloveboxes for hygroscopic steps (e.g., esterification). Equip workstations with eyewash stations and ensure fume hood ventilation ≥100 fpm .
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile) and ANSI-approved goggles during synthesis .
Advanced: How can researchers optimize the glycosylation step to enhance stereochemical purity?
Methodological Answer:
- Catalyst Selection: Use BF-OEt as a Lewis acid to promote β-selective glycosylation of the oxan-2-yl moiety .
- Temperature Control: Conduct reactions at –40°C to minimize anomerization .
- Monitoring: Track reaction progress via TLC (CHCl/MeOH 9:1) and isolate intermediates using flash chromatography .
Basic: What computational methods aid in predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation: Use software like MarvinSketch or Molinspiration to estimate partition coefficients (critical for bioavailability) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and verify against experimental data .
Advanced: How can metabolic pathways of the compound be investigated in vitro?
Methodological Answer:
- Liver Microsome Assays: Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS .
- CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorometric kits .
Basic: What solvents are compatible with this compound during crystallization?
Methodological Answer:
- Polar Solvents: Use methanol/water (7:3) or acetone/ethyl acetate (1:1) for slow evaporation. Monitor crystal growth via polarized light microscopy .
- Avoid: Chloroform (risk of adduct formation) and DMSO (high boiling point complicates removal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
